![molecular formula C13H7NO2 B1198640 Benz[g]isoquinoline-5,10-dione CAS No. 46492-08-4](/img/structure/B1198640.png)
Benz[g]isoquinoline-5,10-dione
Overview
Description
Synthesis Analysis
The synthesis of benz[g]isoquinoline-5,10-dione derivatives has been explored through various methods, demonstrating the compound's versatility and potential in pharmaceutical applications. For instance, novel antitumoral agents with quinonic structure, including aryl benz[g]isoquinoline-5,10-dione derivatives, were synthesized and evaluated for their cytotoxic activities, highlighting the compound's relevance in developing antitumor agents (Gomez-Monterrey et al., 2003). Moreover, research into the synthesis of N(2)-arylbenzo[g]isoquinoline-5,10-dione-3-iminium bromides demonstrated the compound's promising biological properties, particularly against tuberculosis, further underlining the significance of its synthesis for medical research (Rotthier et al., 2016).
Molecular Structure Analysis
The structural modifications to the benz[g]isoquinoline skeleton aim to facilitate future SAR studies for bioactive compounds. Several N-substituted benz[g]isoquinoline-3,5,10(2H)-triones were converted to novel structures, underscoring the importance of molecular structure analysis in enhancing the compound's biological efficacy and potential applications (Jacobs et al., 2008).
Chemical Reactions and Properties
Benz[g]isoquinoline-5,10-dione participates in various chemical reactions, contributing to its diverse range of applications. For example, its role in one-pot syntheses of isoquinolin-3-ones and related compounds via Ugi-4CR post-transformation strategy showcases its versatility in chemical synthesis (Che et al., 2013). Furthermore, the synthesis of N-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones highlights the compound's utility in creating new classes of quinones (Jacobs et al., 2008).
Scientific Research Applications
Insect Teratogen : Identified as a primary contributor to insect teratogenicity in commercial reagent-grade acridine and coal oil (Ma et al., 1984).
Antimicrobial Activity : Exhibits significant in vitro antibacterial and anti-fungal activity, with notable antifungal activity comparable to the standard antifungal antibiotic amphotericin B (Clark et al., 1984).
Anti-tubercular Agent : Shows promising biological properties against tuberculosis, with certain derivatives demonstrating nanomolar anti-mycobacterial activity and the ability to target intracellular Mycobacterium tuberculosis (Rotthier et al., 2016).
Treatment for AIDS-related Pathogens : Found to have significant in vitro inhibitory activity against AIDS-related pathogens (Okunade et al., 1999).
Synthesis of Novel Quinones : Used in the synthesis of new classes of quinones, such as 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, which represent a novel class of compounds (Jacobs et al., 2008).
Study of Developmental Events in Insects : Utilized for generating morphological abnormalities in cricket embryos, aiding in the analysis of developmental events during embryogenesis (Walton et al., 1983).
Antitumoral Agents : Certain derivatives have shown remarkable cytotoxic activity at submicromolar concentration against human leukemia and solid tumor cell lines (Gomez-Monterrey et al., 2003).
Bioaccumulation and Bioavailability Indicator in Insects : Demonstrated the potential of insects for biologically monitoring environmental contaminants, especially in relation to developmental effects induced by benz[g]isoquinoline-5,10-dione (Walton, 1989).
properties
IUPAC Name |
benzo[g]isoquinoline-5,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO2/c15-12-8-3-1-2-4-9(8)13(16)11-7-14-6-5-10(11)12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLVUAAESHIVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196854 | |
Record name | Benzo(g)isoquinoline-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benz[g]isoquinoline-5,10-dione | |
CAS RN |
46492-08-4 | |
Record name | Benzo(g)isoquinoline-5,10-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046492084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 46492-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(g)isoquinoline-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benz[g]isoquinoline-5,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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